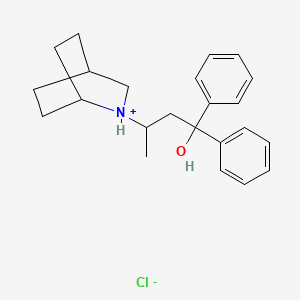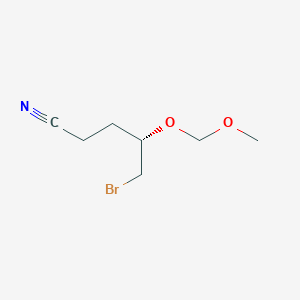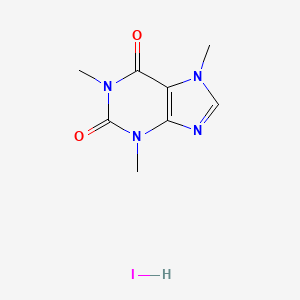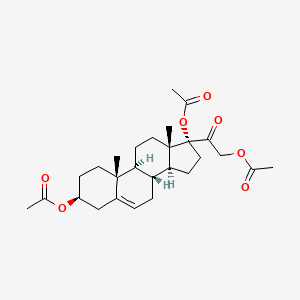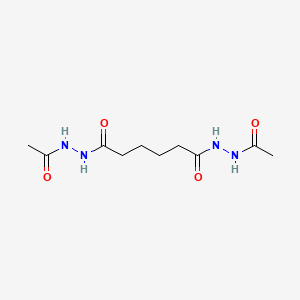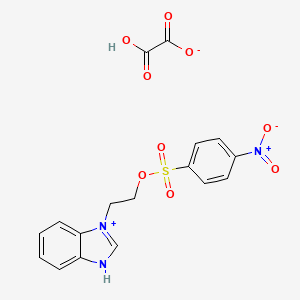
Benzanilide, 2'-chloro-2-(2-(diethylamino)ethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, typically involves the condensation of 2-chlorobenzoic acid with 2-(diethylamino)ethanol in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Hydroxyl or amino-substituted benzanilides
Wissenschaftliche Forschungsanwendungen
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzanilide
- 2-Bromo-2-(2-(diethylamino)ethoxy)benzanilide
- 2-Methoxy-2-(2-(diethylamino)ethoxy)benzanilide
Uniqueness
Benzanilide, 2’-chloro-2-(2-(diethylamino)ethoxy)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
17822-72-9 |
|---|---|
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-[2-(diethylamino)ethoxy]benzamide |
InChI |
InChI=1S/C19H23ClN2O2/c1-3-22(4-2)13-14-24-18-12-8-5-9-15(18)19(23)21-17-11-7-6-10-16(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
BMNHDUKZNYPSBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


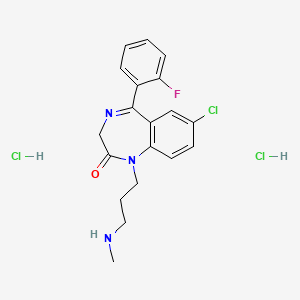
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
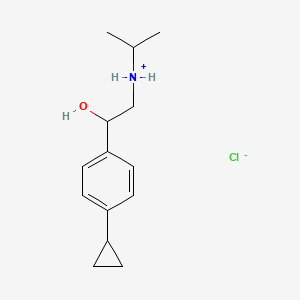
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

